molecular formula C16H19ClN2O2 B2861480 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide CAS No. 2180008-62-0

2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide

Cat. No. B2861480
CAS RN: 2180008-62-0
M. Wt: 306.79
InChI Key: HCGKOZIFXCVKRD-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide, also known as Clioquinol, is a synthetic compound that has been widely used in scientific research due to its unique properties. Clioquinol has been found to exhibit a range of biological activities, including antifungal, antibacterial, and antiparasitic effects.

Mechanism of Action

2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide chelates metal ions, particularly zinc and copper, which are essential for the growth and survival of microorganisms. By chelating these ions, 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide disrupts the normal functioning of these microorganisms, leading to their death. In the case of Alzheimer's disease, 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide has been found to reduce the levels of amyloid beta protein by chelating zinc and copper ions, which are known to promote the formation of amyloid beta plaques.
Biochemical and Physiological Effects
2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of a number of microorganisms, including bacteria, fungi, and parasites. In addition, 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide has been found to reduce the levels of amyloid beta protein in the brain, making it a promising candidate for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide has been extensively studied, and its properties and effects are well understood. However, there are also some limitations to using 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide in lab experiments. For example, 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide can chelate a range of metal ions, which can complicate the interpretation of results. In addition, 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide has been found to exhibit some toxicity to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide in scientific research. One promising area is in the development of new therapeutics for Alzheimer's disease. 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide has been found to reduce the levels of amyloid beta protein, making it a promising candidate for the treatment of this disease. Another area of future research is in the development of new antimicrobial agents. 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide has been found to exhibit antifungal, antibacterial, and antiparasitic effects, making it a promising candidate for the development of new therapeutics for infectious diseases. Finally, 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide may have potential applications in other areas of research, such as cancer, where it has been found to exhibit some anticancer properties.

Synthesis Methods

2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide can be synthesized by reacting 8-hydroxyquinoline with chloroacetyl chloride to form 5-chloromethyl-8-hydroxyquinoline, which is then reacted with butylamine and dimethylamine to give 2-chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide.

Scientific Research Applications

2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide has been widely used in scientific research due to its ability to chelate metal ions, particularly zinc and copper. This property has been utilized in the treatment of Alzheimer's disease, where it has been found to reduce the levels of amyloid beta protein, a hallmark of the disease. 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide has also been found to exhibit antifungal, antibacterial, and antiparasitic effects, making it a promising candidate for the development of new therapeutics.

properties

IUPAC Name

2-chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-11-6-5-7-12-10-13(15(17)18-14(11)12)16(21)19(2)8-3-4-9-20/h5-7,10,20H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGKOZIFXCVKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)N(C)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide

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